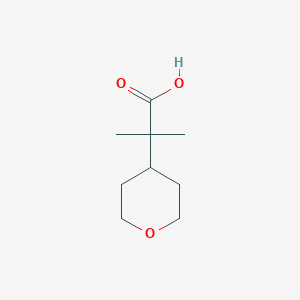

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid

Description

BenchChem offers high-quality 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2-(oxan-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2,8(10)11)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSGLIOHZIVSFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCOCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These motifs, once considered mere placeholders, are now recognized as powerful tools to modulate physicochemical properties, enhance metabolic stability, and optimize pharmacokinetic profiles. Among these, the tetrahydropyran (THP) ring has emerged as a particularly valuable bioisostere for commonly used carbocyclic fragments like cyclohexane.[1] Its introduction of an oxygen atom offers a subtle yet impactful modification, reducing lipophilicity and providing a potential hydrogen bond acceptor without introducing labile metabolic sites.[1] This guide focuses on a specific and increasingly relevant THP-containing building block: 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid . We will delve into its chemical structure, synthesis, and burgeoning applications, providing a comprehensive resource for its utilization in drug development programs.

Molecular Overview

Chemical Structure and Properties

2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid possesses a unique structural architecture, combining a tetrahydropyran ring with a quaternary α-substituted propanoic acid moiety.

-

IUPAC Name: 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid

-

CAS Number: 861444-92-0[2]

-

Molecular Formula: C₉H₁₆O₃[2]

-

Molecular Weight: 172.22 g/mol [2]

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₃ | [2] |

| Molecular Weight | 172.22 | [2] |

| TPSA | 46.53 Ų | |

| XLogP3 | 1.1 |

The presence of the tetrahydropyran ring generally leads to increased aqueous solubility and decreased lipophilicity compared to its carbocyclic analogue, 2-methyl-2-(cyclohexyl)propanoic acid. The quaternary center alpha to the carboxylic acid provides steric hindrance, which can influence the reactivity of the carboxyl group and may confer metabolic stability by preventing enzymatic degradation at this position.

Synthesis and Characterization

A robust and scalable synthesis of 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid is crucial for its application in drug discovery. A documented method involves a multi-step sequence starting from commercially available materials.

Synthetic Protocol

A plausible synthetic route can be adapted from methodologies disclosed in the patent literature. The following represents a general, illustrative workflow.

General application in the synthesis of 11β-HSD1 inhibitors.

In this context, the carboxylic acid functionality of 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid serves as a handle for amide bond formation with a variety of amine-containing scaffolds. The resulting amides have been shown to exhibit potent inhibitory activity against 11β-HSD1. The tetrahydropyran ring occupies a specific region of the enzyme's active site, contributing to the overall binding affinity and selectivity of the inhibitor. The gem-dimethyl group can enhance binding through hydrophobic interactions and may also serve to orient the molecule correctly within the active site.

Rationale for Use in Medicinal Chemistry

-

Improved Physicochemical Properties: The THP moiety is a well-established surrogate for a cyclohexyl group, offering reduced lipophilicity (logP) which can lead to improved aqueous solubility and a more favorable ADME profile. [1]* Metabolic Stability: The ether linkage in the THP ring is generally more resistant to metabolic oxidation compared to the aliphatic carbons in a cyclohexane ring. [3]Furthermore, the quaternary α-carbon can prevent metabolic degradation at this position.

-

Vectorial Exit and Conformational Rigidity: The defined chair-like conformation of the tetrahydropyran ring can provide a predictable exit vector for substituents, aiding in structure-based drug design. This conformational restriction can also reduce the entropic penalty upon binding to a target protein.

Conclusion and Future Perspectives

2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid is a valuable and versatile building block for contemporary drug discovery. Its unique combination of a metabolically robust, solubility-enhancing tetrahydropyran ring and a sterically hindered carboxylic acid handle makes it an attractive component for the synthesis of novel therapeutic agents. As the demand for drug candidates with optimized pharmacokinetic and physicochemical properties continues to grow, the strategic application of such well-designed building blocks will undoubtedly play an increasingly important role in the successful development of new medicines. Further exploration of this scaffold in different therapeutic areas is warranted and is anticipated to yield novel drug candidates with improved clinical outcomes.

References

- Bocan, T. M., et al. (2012). Preparation of pyrazolopyrimidine derivatives as 11-beta-hydroxysteroid dehydrogenase 1 inhibitors. WO2012061113A1.

-

PubChem. (n.d.). 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid. Retrieved February 15, 2026, from [Link]

- Di, L., & Kerns, E. H. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(23), 10477–10496.

- Ghosh, A. K., & Osswald, H. L. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(5), 569–590.

Sources

The Tetrahydropyran-4-yl Propionic Acid Scaffold: A Rising Star in Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The tetrahydropyran (THP) ring is a quintessential privileged scaffold in medicinal chemistry, found in a multitude of natural products and clinically approved drugs.[1][2] Its favorable physicochemical properties, including metabolic stability and improved solubility, make it an attractive structural motif for drug designers. When coupled with a propionic acid moiety, the resulting tetrahydropyran-4-yl propionic acid core offers a versatile framework for targeting a diverse range of biological entities. This guide provides a comprehensive exploration of this scaffold, detailing its synthesis, diverse therapeutic applications, and the critical structure-activity relationships that govern its efficacy. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their discovery programs.

The Strategic Advantage of the THP-Propionic Acid Core

The integration of the tetrahydropyran ring into drug candidates is a deliberate strategic choice aimed at optimizing drug-like properties. The oxygen atom within the six-membered ring acts as a hydrogen bond acceptor and introduces polarity, which can enhance aqueous solubility and bioavailability compared to a purely carbocyclic analogue like cyclohexane. Simultaneously, the saturated, non-aromatic nature of the THP ring often imparts greater metabolic stability by removing sites susceptible to oxidative metabolism.

The propionic acid side chain is a classic pharmacophoric element, particularly prevalent in the non-steroidal anti-inflammatory drug (NSAID) class.[3][4] Its carboxylic acid group is a potent hydrogen bond donor and acceptor and can engage in crucial ionic interactions with basic residues (e.g., Arginine, Lysine) in target protein binding sites.[5][6] The combination of the THP core as a rigid scaffold to orient substituents correctly and the propionic acid "warhead" for target engagement creates a powerful platform for developing novel therapeutics.

Synthetic Pathways to the Core Scaffold

The efficient and stereocontrolled synthesis of the tetrahydropyran ring is a well-explored area of organic chemistry.[7][8] For the specific tetrahydropyran-4-yl propionic acid framework, several robust strategies can be employed. A common and commercially viable approach begins with the cyclization of readily available starting materials.

General Synthetic Workflow

The following workflow illustrates a common pathway from simple precursors to the functionalized final compounds.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. infoscience.epfl.ch [infoscience.epfl.ch]

- 7. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydropyran synthesis [organic-chemistry.org]

A Technical Guide to the Design, Synthesis, and Evaluation of Tetrahydropyran-Containing Bioisosteres of 2-Methyl-2-phenylpropionic Acid

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a cornerstone of this process.[1][2] This guide provides an in-depth technical exploration of designing bioisosteres for 2-methyl-2-phenylpropionic acid, a scaffold relevant to antihistaminic agents.[3][4] We focus on the replacement of the metabolically susceptible phenyl ring with a tetrahydropyran (THP) moiety. The rationale for this non-classical bioisosteric substitution is to enhance physicochemical properties such as solubility and metabolic stability, which are critical for drug development.[5] This document details the design rationale, proposes synthetic pathways with explicit protocols, and outlines a comprehensive framework for the biological and pharmacokinetic evaluation of these novel analogs. It is intended for researchers and scientists in the field of drug discovery and development, offering field-proven insights into the practical application of bioisosteric principles.

The Principle of Bioisosterism in Modern Drug Discovery

Foundational Concepts and Strategic Application

Bioisosterism is a powerful strategy in medicinal chemistry used for the rational design of new drugs by modifying a known lead compound.[6] The core principle involves substituting atoms or functional groups with others that possess similar chemical and physical characteristics, with the goal of producing broadly similar biological properties.[7] The initial concept, rooted in Langmuir's observations of similarities between molecules with the same number and arrangement of electrons, has evolved significantly.[8] Today, its application is a key tactic to address developability problems, enhance potency, modulate selectivity, and improve a compound's overall absorption, distribution, metabolism, and excretion (ADME) profile.[9]

Classical vs. Non-Classical Bioisosteres

Bioisosteres are broadly categorized as classical or non-classical, based on their structural and electronic resemblance to the fragment being replaced.[10]

-

Classical Bioisosteres: These groups adhere to the original definitions, sharing the same number of atoms and similar valence electron configurations.[8][10] Examples include the replacement of a hydroxyl group (-OH) with an amine group (-NH2) or a hydrogen atom (-H) with a fluorine atom (-F).[11]

-

Non-Classical Bioisosteres: These do not strictly follow the steric and electronic rules of classical isosteres and often do not have the same number of atoms.[8][11] This category includes more complex replacements, such as exchanging a cyclic structure for a non-cyclic one or, as is the focus of this guide, replacing an aromatic ring like phenyl with a saturated heterocycle like tetrahydropyran.[7] This approach allows for more significant modifications to the molecule's properties while aiming to maintain the essential binding interactions.

The following diagram illustrates the logical flow from a lead compound to an optimized candidate using the bioisosterism strategy.

Caption: Conceptual workflow of a bioisosteric replacement strategy in drug discovery.

The Parent Scaffold: 2-Methyl-2-phenylpropionic Acid

Physicochemical Profile

2-Methyl-2-phenylpropionic acid (CAS 826-55-1) is a carboxylic acid characterized by a phenyl ring and two methyl groups attached to the alpha-carbon.[12] It is a white crystalline solid with a molecular weight of 164.20 g/mol and a melting point of approximately 80-82°C.[13][14] Its solubility in water is low, a common characteristic for compounds with significant aromatic character.[15]

-

Molecular Formula: C₁₀H₁₂O₂[13]

-

Structure: (Placeholder for actual structure image)

Biological Context and Rationale for Modification

This compound is a well-known intermediate in the synthesis of fexofenadine, a non-sedating H1 antihistamine.[16] Derivatives of this scaffold have demonstrated antihistaminic and antiallergic activity.[3][4] The phenyl ring, while often crucial for binding interactions (e.g., pi-stacking), is a common site for metabolic oxidation by cytochrome P450 enzymes. This metabolic liability can lead to rapid clearance and the formation of potentially reactive metabolites. Furthermore, the lipophilic nature of the phenyl ring can contribute to poor aqueous solubility, hindering formulation and bioavailability.[5] These factors make the phenyl group a prime target for bioisosteric replacement to create novel chemical entities with a potentially superior drug-like profile.

The Tetrahydropyran Ring as a Non-Classical Phenyl Bioisostere

The Rise of Saturated Scaffolds in Medicinal Chemistry

In recent years, there has been a strategic shift away from "flat," aromatic-heavy molecules towards C(sp³)-rich, three-dimensional scaffolds.[5] Saturated rings like tetrahydropyran (THP) are increasingly used as bioisosteric replacements for phenyl groups to improve physicochemical properties.[5][17] The THP ring, a saturated six-membered heterocycle containing one oxygen atom, is a particularly attractive choice.[18] It is a privileged structure found in numerous natural products and approved drugs.[19][20]

Comparative Analysis: Phenyl vs. Tetrahydropyran

The rationale for replacing a phenyl ring with a THP moiety stems from their differing properties, which can be leveraged to a drug developer's advantage. The THP ring is conformationally flexible (adopting a chair conformation) and introduces polarity without adding an ionizable group.

| Property | Phenyl Group | Tetrahydropyran (THP) Group | Consequence of Replacement |

| Geometry | Planar, Aromatic | Saturated, 3D (Chair) | Alters molecular shape; may improve binding specificity. |

| Polarity | Non-polar, Lipophilic | Polar, less lipophilic | Can improve aqueous solubility and reduce logP.[19] |

| H-Bonding | Pi-system can act as a weak H-bond acceptor | Ether oxygen is a strong H-bond acceptor | Introduces a new, potent interaction point for target binding.[19] |

| Metabolism | Prone to aromatic hydroxylation (CYP450) | Generally more stable to oxidative metabolism | Can increase metabolic stability and half-life. |

| Rotatable Bonds | One (connection to scaffold) | One (connection to scaffold) | Maintains similar rotational freedom at the connection point. |

Key Advantages of the THP Moiety

The primary advantages of using a THP ring as a phenyl bioisostere are multifaceted:

-

Improved Solubility: The embedded polar ether oxygen can engage with water molecules, often leading to a significant increase in aqueous solubility.[19]

-

Enhanced Metabolic Stability: The absence of aromatic C-H bonds removes the primary sites for oxidative metabolism, which can significantly prolong the compound's half-life.

-

Novel Binding Interactions: The oxygen atom can serve as a hydrogen bond acceptor, potentially forming a new, stabilizing interaction with the biological target that was not possible with the phenyl ring.[19]

-

Vectorial Orientation: The defined chair-like structure of the THP ring provides specific exit vectors for substituents, allowing for fine-tuning of the molecule's orientation within a binding pocket.

Design and Synthesis of Novel THP-Based Analogs

Design Strategy

The most direct bioisosteric replacement involves substituting the phenyl ring of 2-methyl-2-phenylpropionic acid with a tetrahydropyran ring. The most common and synthetically accessible attachment point is at the 4-position of the THP ring, leading to the target molecule: 2-methyl-2-(tetrahydropyran-4-yl)propionic acid . This design maintains the core propionic acid and gem-dimethyl features while introducing the benefits of the THP moiety.

-

Parent Compound: 2-Methyl-2-phenylpropionic acid

-

Target Bioisostere: 2-Methyl-2-(tetrahydropyran-4-yl)propionic acid

General Synthetic Workflow

The synthesis of the target bioisostere can be approached through a multi-step sequence starting from commercially available materials. A plausible and robust strategy involves the alkylation of a suitable ester precursor followed by hydrolysis.

Caption: Proposed synthetic pathway for the target THP-containing bioisostere.

Protocol 1: Synthesis of 2-Methyl-2-(tetrahydropyran-4-yl)propionic Acid

This protocol describes a representative laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step A: Esterification of Tetrahydropyran-4-carboxylic acid

-

To a solution of tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous ethanol (approx. 0.2 M), add concentrated sulfuric acid (0.05 eq) dropwise at 0°C.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl tetrahydropyran-4-carboxylate, which can be used in the next step without further purification.

Step B: α,α-Dimethylation of the Ester

-

Prepare a solution of lithium diisopropylamide (LDA) (2.2 eq) in anhydrous tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere.

-

Add a solution of ethyl tetrahydropyran-4-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78°C. Stir for 1 hour.

-

Add methyl iodide (2.5 eq) dropwise to the enolate solution. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford pure ethyl 2-methyl-2-(tetrahydropyran-4-yl)propanoate.

Step C: Saponification and Acidification

-

Dissolve the purified ester from Step B (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Add sodium hydroxide (3.0 eq) and heat the mixture to 60°C for 4-6 hours until TLC indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer to 0°C and acidify to pH ~2 by the dropwise addition of 2M hydrochloric acid.

-

Extract the acidified solution with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting solid can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product, 2-methyl-2-(tetrahydropyran-4-yl)propionic acid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Framework for Biological and Pharmacokinetic Evaluation

Rationale for Assay Selection

The evaluation cascade is designed to validate the bioisosteric hypothesis. Firstly, we must confirm that the new analog retains the desired biological activity (H1 receptor affinity). Secondly, we must assess whether the intended improvements in ADME properties have been achieved.

In Vitro Evaluation Workflow

Caption: A typical experimental workflow for the in vitro evaluation of new chemical entities.

Protocol 2: H1 Receptor Binding Assay (Competitive Radioligand)

-

Objective: To determine the binding affinity (Ki) of the test compound for the human histamine H1 receptor.

-

Materials: Membranes from cells expressing the recombinant human H1 receptor; [³H]-pyrilamine (radioligand); test compound; appropriate buffer system.

-

Procedure: a. Incubate the receptor membranes with a fixed concentration of [³H]-pyrilamine and varying concentrations of the test compound in a 96-well plate. b. Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C). c. Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand. d. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration inhibiting 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 3: In Vitro ADME - Microsomal Stability Assay

-

Objective: To assess the metabolic stability of the test compound in the presence of liver microsomes.

-

Materials: Pooled human liver microsomes (HLM); NADPH (cofactor); test compound; control compounds (high and low clearance); quenching solution (e.g., acetonitrile with internal standard).

-

Procedure: a. Pre-incubate the test compound with HLM in a buffer at 37°C. b. Initiate the metabolic reaction by adding a pre-warmed NADPH solution. c. At specified time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot and add it to the quenching solution to stop the reaction. d. Analyze the remaining concentration of the parent compound in each sample using LC-MS/MS.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Data Interpretation

The results from these assays will be compiled and compared against the parent phenyl-containing analog.

| Compound | H1 Ki (nM) | Aqueous Solubility (µM) | Microsomal t½ (min) |

| Parent (Phenyl) | 15 | 25 | 10 |

| Bioisostere (THP) | Hypothetical: 20 | Hypothetical: 150 | Hypothetical: >60 |

Interpretation of Hypothetical Results: A successful outcome would show the THP bioisostere retaining potent H1 receptor affinity (Ki in a similar range to the parent), while demonstrating a significant improvement in aqueous solubility and a markedly longer metabolic half-life. Such a result would validate the bioisosteric replacement and warrant progression to more advanced in vivo studies.

Conclusion and Future Directions

The replacement of a phenyl ring with a tetrahydropyran moiety represents a validated and highly effective non-classical bioisosteric strategy in drug discovery. This guide has outlined the rationale, design, synthesis, and evaluation of THP-containing bioisosteres of 2-methyl-2-phenylpropionic acid. The introduction of the THP ring is hypothesized to mitigate the metabolic and solubility liabilities associated with the parent phenyl scaffold while maintaining the core pharmacophore required for biological activity.

The successful synthesis and favorable in vitro profiling of these novel analogs would provide a strong foundation for further investigation. Future work would involve lead optimization, exploring different substitution patterns on the THP ring, and conducting in vivo pharmacokinetic and efficacy studies in relevant animal models of allergic response. This strategic application of bioisosterism exemplifies the iterative and rational process that drives the discovery of safer and more effective medicines.

References

- Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

- Seba, M. C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review, 11(8), 341-349.

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

-

Huaxue, T. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Chemical Synthesis. [Link]

-

Lima, P. C., & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(1), 23-49. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Comprehensive Medicinal Chemistry III, 235-290. [Link]

-

Medicinal Chemistry. (n.d.). Classification of Bioisosterism. [Link]

-

Wikipedia. (n.d.). Bioisostere. [Link]

-

Lee, H. Y., & Lee, W. S. (2021). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 19(5), 263. [Link]

-

ResearchGate. (n.d.). Examples of classic and nonclassic bioisosterism in nature. [Link]

-

Medium. (2025). What is the function of bioisostere? [Link]

-

ResearchGate. (n.d.). Physical Properties of Tetrahydropyran and Its Applications. [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. [Link]

-

MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2841. [Link]

- Google Patents. (n.d.).

-

International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. 8(1), 2265-2268. [Link]

-

Cheméo. (n.d.). Chemical Properties of Tetrahydropyran (CAS 142-68-7). [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-2-phenyl-propionic acid, dimethylamide. PubChem Compound Summary for CID 54007255. [Link]

-

Chemical Processing. (2026). The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery. [Link]

-

Journal of Medicinal Chemistry. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. 63(15), 8385-8400. [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrahydropyran benzene. PubChem Compound Summary for CID 86615313. [Link]

-

Chemsrc. (n.d.). 2-Methyl-2-phenylpropanoic acid. [Link]

-

WIPO Patentscope. (n.d.). WO/2009/102155 - PROCESS FOR PREPARATION OF 2-METHYL-2´-PHENYLPROPIONIC ACID DERIVATIVES AND NOVEL INTERMEDIATE COMPOUNDS. [Link]

-

ResearchGate. (n.d.). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. [Link]

-

National Center for Biotechnology Information. (n.d.). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. [Link]

Sources

- 1. ctppc.org [ctppc.org]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioisostere - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacy180.com [pharmacy180.com]

- 11. What is the function of bioisostere? [synapse.patsnap.com]

- 12. CAS 826-55-1: 2-Methyl-2-phenylpropanoic acid | CymitQuimica [cymitquimica.com]

- 13. 2-Methyl-2-phenylpropanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. 2-Phenylisobutyric acid | 826-55-1 [chemicalbook.com]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 19. img01.pharmablock.com [img01.pharmablock.com]

- 20. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Sourcing 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic Acid for Drug Discovery and Development

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the sourcing landscape for the chemical intermediate, 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid (CAS No. 861444-92-0). The successful procurement of high-purity, well-characterized chemical building blocks is a foundational pillar of reproducible and successful research. This document moves beyond a simple list of vendors, offering a strategic framework for supplier evaluation, price benchmarking, and essential quality control measures. The core objective is to empower researchers to make informed purchasing decisions that uphold the scientific integrity of their work. We will explore the key attributes of reliable suppliers, the factors influencing cost, and provide a self-validating protocol for compound verification upon receipt.

Compound Profile and Significance

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid is a carboxylic acid derivative featuring a tetrahydropyran ring. This structural motif is of significant interest in medicinal chemistry due to the ability of the tetrahydropyran ring to serve as a metabolically stable, hydrophilic, and synthetically versatile scaffold or a bioisostere for other less desirable groups. Its incorporation into larger molecules can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Table 1: Key Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 861444-92-0 | [1][2] |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Common Synonym | 2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid | [1][2] |

| SMILES | CC(C)(C1CCOCC1)C(=O)O | [1] |

The Imperative of Supplier Vetting in Research

In the context of pharmaceutical research, the quality of starting materials directly dictates the validity of experimental outcomes. A seemingly minor impurity can lead to anomalous biological data, failed synthetic steps, or irreproducible results. Therefore, selecting a supplier is not merely a transactional step but a critical risk mitigation strategy.

Hallmarks of a Reputable Research Chemical Supplier

Top-tier suppliers distinguish themselves through a commitment to quality and transparency. When evaluating potential vendors, researchers should look for the following credentials and services:

-

Quality Management Systems: Certifications such as ISO 9001 indicate adherence to international quality management standards.[3] For later-stage development, suppliers with Good Manufacturing Practices (GMP) certification are essential.[3]

-

Regulatory Compliance: Experience with and approvals from agencies like the FDA or EMA demonstrate a supplier's capability to meet stringent quality and safety standards.[3][4]

-

Comprehensive Documentation: A reliable supplier will readily provide a detailed Certificate of Analysis (CoA) with every shipment, outlining the purity, identity, and methods of analysis.

-

Technical and R&D Support: Suppliers with strong R&D capabilities can often provide valuable technical support, custom synthesis services, and assistance with formulation development.[3][5] This is a mark of a partner, not just a vendor.

Sourcing Landscape for 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic Acid

Several chemical suppliers list this specific compound in their catalogs, primarily catering to the research and development market. It is crucial to note that availability can fluctuate, and many building blocks are synthesized in batches rather than kept in continuous stock.

Table 2: Identified Suppliers of CAS 861444-92-0

| Supplier | Catalog Number | Purity Specification | Notes |

| ChemScene | CS-0341031 | ≥98% | Listed as for research and further manufacturing use only.[1] |

| BLDpharm | 861444-92-0 | Not specified on landing page | A leading manufacturer of research chemicals and building blocks.[2][6] |

Note: This list is not exhaustive. Other reputable suppliers of fine chemicals and building blocks, such as Cayman Chemical, Spectrum Chemical, and TCI Chemicals, may also be able to supply this compound, either from stock or via custom synthesis.[5][7]

General Procurement Workflow

The process of acquiring a specialized research chemical follows a structured path designed to ensure the correct compound is sourced efficiently and verified rigorously.

Caption: Procurement workflow for specialized research chemicals.

Deconstructing the Price of Research Chemicals

For non-commodity chemicals like 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid, prices are rarely listed publicly. The cost is dynamic and must typically be obtained via a formal quotation. Researchers should be aware of the multifaceted nature of this pricing.

Table 3: Key Factors Influencing Compound Price

| Factor | Impact on Price | Rationale |

| Purity | High | Higher purity (e.g., >98% vs. 95%) requires additional purification steps (e.g., chromatography, recrystallization), increasing labor and material costs. |

| Scale (Quantity) | High (Inverse) | The price per unit (e.g., $/gram) generally decreases significantly as the quantity increases due to economies of scale in synthesis. |

| Synthesis Complexity | High | A multi-step synthesis with expensive reagents or challenging purification will invariably result in a higher-priced final product. |

| Supplier Reputation | Medium | Established suppliers with robust quality systems may charge a premium, which is often justified by the reduced risk of receiving substandard material. |

| Stock Status | High | In-stock items are typically less expensive than those requiring custom synthesis, which involves dedicated chemist time and resources. |

The Self-Validating System: In-House Quality Control

Trust, but verify. This principle is paramount in scientific research. While a supplier's CoA is a critical starting point, it represents their analysis of a specific batch. Independent verification provides the ultimate assurance of compound identity and purity before it is committed to a lengthy and expensive experimental workflow.

Experimental Protocol: Verification of Incoming Chemical Identity and Purity

Objective: To confirm that the received material is 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid and meets the required purity threshold for the intended research.

Methodology:

-

Documentation Review:

-

Cross-reference the CAS number on the bottle, shipping documents, and the Certificate of Analysis to ensure they all match 861444-92-0.

-

Review the supplier's analytical data on the CoA. Pay close attention to the methods used (e.g., ¹H NMR, LC-MS, HPLC) and the reported purity.

-

-

Proton NMR (¹H NMR) Spectroscopy for Structural Confirmation:

-

Rationale: ¹H NMR is the most powerful tool for unequivocally determining the structure of a small organic molecule. It provides information about the number of different types of protons, their chemical environment, and their connectivity.

-

Procedure:

-

Accurately weigh ~5-10 mg of the compound.

-

Dissolve in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Analysis: Compare the obtained spectrum to the predicted spectrum for the target structure. Key signals to look for would include the singlet for the two methyl groups, the characteristic multiplets for the tetrahydropyran ring protons, and the broad singlet for the carboxylic acid proton. The integration of these signals should match the number of protons in the structure.

-

-

-

LC-MS for Mass Verification and Purity Assessment:

-

Rationale: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of the compound and provides an orthogonal assessment of its purity.

-

Procedure:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject a small volume onto an appropriate LC column (e.g., C18).

-

Run a gradient elution method.

-

Monitor the eluent with both a UV detector and a mass spectrometer (in both positive and negative ion modes).

-

Analysis: The mass spectrometer should detect the [M+H]⁺ ion (173.1) or [M-H]⁻ ion (171.1) corresponding to the molecular weight of 172.22. The UV chromatogram will show a major peak for the product and any UV-active impurities. The peak area percentage of the main peak provides an estimate of purity.

-

-

Conclusion

Sourcing 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid for research requires a diligent and systematic approach. By prioritizing suppliers with demonstrable quality systems, understanding the factors that dictate price, and implementing a robust in-house verification protocol, researchers can secure the high-quality reagents necessary for generating reliable and publishable data. This strategic approach to procurement minimizes risks associated with chemical quality and ultimately accelerates the pace of discovery.

References

-

How to Find a Reliable Chemical Supplier for Pharmaceutical Development. (2024). Global Pharma Tek. [Link]

-

Top Pharmaceutical Chemicals Suppliers Leading Global Market Innovation. (2026). EIN Presswire. [Link]

-

98% 2-methyl-2-(4- (Tetrahydrofuran-2- Yl)phenyl)propanoic Acid, 25mg, Lab Grade. IndiaMART. [Link]

-

Synthesis of (2R)-2-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)propionic acid. PrepChem.com. [Link]

-

Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate. PubChem. [Link]

-

Propanoic acid, 2-methyl-, 2-methyl-4-oxo-4H-pyran-3-yl ester - Substance Details. EPA. [Link]

-

2-Methyl-4-oxo-4H-pyran-3-yl propionate. Lead Sciences. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 861444-92-0|2-Methyl-2-(tetrahydro-2H-pyran-4-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 3. globalpharmatek.com [globalpharmatek.com]

- 4. Top Pharmaceutical Chemicals Suppliers Leading Global Market Inno [natlawreview.com]

- 5. caymanchem.com [caymanchem.com]

- 6. BLDpharm - Reliable research chemicals supplier [bldpharm.com]

- 7. spectrumchemical.com [spectrumchemical.com]

Methodological & Application

Application Note: Optimizing Lead Candidates with 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic Acid

Executive Summary

In modern drug discovery, multiparametric optimization (MPO) often requires simultaneous improvement of potency, metabolic stability, and physicochemical properties. 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid represents a "privileged" building block that addresses these challenges by combining two powerful medicinal chemistry strategies: the Tetrahydropyran (THP) bioisostere and the Gem-Dimethyl effect .

This guide details the mechanistic rationale for selecting this building block, its impact on ADME profiles, and a validated protocol for its incorporation into drug scaffolds, specifically addressing the synthetic challenges posed by its sterically hindered

Physicochemical & Mechanistic Profile

Structural Analysis

This building block features a carboxylic acid attached to a quaternary carbon (gem-dimethyl), which is directly linked to the 4-position of a tetrahydropyran ring.

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 172.22 g/mol | Fragment-like; leaves room for scaffold elaboration. |

| cLogP | ~1.6 | Lower lipophilicity than cyclohexyl analogs (~2.5), improving solubility. |

| H-Bond Acceptors | 2 (Ether O, Acid C=O) | The THP ether oxygen can engage in specific H-bonds with solvent or protein targets. |

| Steric Bulk | High | Gem-dimethyl group restricts rotation, locking bioactive conformations. |

The "Dual-Advantage" Mechanism

A. The THP Bioisostere (Solubility & Lipophilicity)

Replacing a cyclohexyl ring with a tetrahydropyran (THP) ring is a classic bioisosteric replacement.[1] The ether oxygen lowers cLogP (typically by ~1.0 unit), increasing aqueous solubility and reducing non-specific binding (LLE improvement). Unlike piperidines, the THP ring is non-basic, avoiding hERG liability often associated with basic amines.

B. The Gem-Dimethyl (Thorpe-Ingold) Effect

The gem-dimethyl group at the

-

Conformational Locking: It restricts the rotational freedom of the side chain (Thorpe-Ingold effect), pre-organizing the molecule into a conformation that may favor receptor binding and reduce the entropic penalty of binding.

-

Metabolic Shielding: The quaternary center eliminates abstractable

-protons, blocking common metabolic pathways (e.g.,

Application Note: Strategic Incorporation

Decision Matrix: When to Use This Building Block

Use the following logic flow to determine if this moiety fits your lead optimization strategy.

Caption: Decision logic for selecting the THP-Gem-Dimethyl motif during Lead Optimization.

Experimental Protocol: Sterically Demanding Amide Coupling

Challenge: The gem-dimethyl group creates significant steric hindrance around the carboxylic acid, making standard amide couplings (e.g., EDC/HOBt) sluggish or low-yielding. Solution: Use high-efficiency coupling reagents (HATU) or activate as an acid chloride.

Protocol A: HATU-Mediated Coupling (Recommended for Discovery)

Reagents:

-

Acid: 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid (1.0 equiv)

-

Amine: Target amine scaffold (1.0 - 1.2 equiv)

-

Coupling Agent: HATU (1.2 - 1.5 equiv)

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Activation: In a dried vial, dissolve the Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.

-

Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 10–15 minutes to form the activated At-ester.

-

Note: Pre-activation is crucial for hindered acids to ensure the active ester forms before the amine is introduced.

-

-

Coupling: Add the Amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), ensure enough DIPEA was added in step 1 to neutralize it.

-

Reaction: Stir at RT for 4–16 hours.

-

Monitoring: Monitor by LC-MS. If conversion is <50% after 4 hours, heat to 50°C. The steric bulk may require thermal energy to overcome the activation barrier.

-

-

Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Acid Chloride Method (For Stubborn Amines)

If HATU fails due to extreme steric clash with the amine:

-

Dissolve Acid in DCM.

-

Add Oxalyl Chloride (1.5 equiv) and 1 drop of DMF (catalytic).

-

Stir 1 hr (gas evolution stops). Concentrate to dryness to remove excess oxalyl chloride.

-

Re-dissolve in DCM/THF and add Amine + Pyridine/TEA.

Synthetic Workflow Diagram

Caption: Workflow for coupling sterically hindered 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid.

References

-

PharmaBlock. "Tetrahydropyrans in Drug Discovery."[1] PharmaBlock Whitepapers.[1] Accessed October 2023. Link

-

Talele, T. T. (2017).[2] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166-2210.[2] Link[3]

-

Ghosh, A. K., & Anderson, D. D. (2011).[4] "Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors."[4][5] Future Medicinal Chemistry, 3(9), 1181-1197. Link

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unimore.it [iris.unimore.it]

Application Notes & Protocols: Activating 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic Acid for Amide Bond Formation

Introduction: The Challenge of Steric Hindrance

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid (CAS 861444-92-0) is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated to explore the impact of its specific alicyclic and gem-dimethyl structural motifs on compound lipophilicity, metabolic stability, and target engagement.[1][2] The central challenge in its synthetic utilization lies in the activation of its carboxylic acid moiety. The acid is attached to a quaternary carbon, creating significant steric hindrance that can render standard acylation and amide coupling reactions sluggish and low-yielding.[3]

This technical guide provides a detailed analysis of reagents and protocols for the efficient activation of this sterically demanding carboxylic acid. We will move beyond a simple listing of reagents to explain the mechanistic rationale behind reagent selection, enabling researchers to make informed decisions for achieving high-yield amide bond formation. The protocols described herein are designed to be robust and reproducible, forming a self-validating framework for successful synthesis.

The Fundamental Principle: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable under ambient conditions. The reaction requires the conversion of the carboxyl hydroxyl group, a poor leaving group, into a more labile one. This process, known as "activation," is achieved by reacting the carboxylic acid with a suitable coupling reagent.[4][5] The resulting activated intermediate is highly electrophilic and readily undergoes nucleophilic attack by an amine to form the desired amide bond.[6]

Figure 1: General workflow for amide bond formation via carboxylic acid activation.

Reagent Selection Strategy: Overcoming Steric Hindrance

The choice of activating reagent is paramount for the successful coupling of 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid. The steric bulk surrounding the carboxyl group necessitates the use of highly reactive coupling agents. We will compare three major classes of reagents: carbodiimides, uronium/aminium salts, and phosphonium salts.

| Reagent Class | Examples | Suitability for Hindered Acids | Key Advantages | Potential Drawbacks |

| Carbodiimides | EDC, DCC, DIC | Moderate | Cost-effective; water-soluble byproducts (EDC).[7][8] | Slower reaction rates; risk of N-acylurea side product formation without additives.[9] |

| Uronium/Aminium | HATU, HBTU, HCTU | Excellent | High reactivity; rapid kinetics; low racemization tendency; ideal for sterically demanding couplings.[4][7] | Can cause guanidinylation of primary amines if used in large excess. |

| Phosphonium | PyBOP, PyAOP | Excellent | Very high reactivity; clean reactions with minimal side products; does not react with free amines.[6] | Higher cost; can have lower stability in solution compared to uronium salts. |

Expert Recommendation: For 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid, standard carbodiimide methods (e.g., EDC/HOBt) may provide incomplete conversion. Uronium salts, particularly HATU, are highly recommended due to their proven efficacy in overcoming steric hindrance.[7] Phosphonium salts like PyBOP serve as an excellent, albeit more costly, alternative.

Mechanistic Insight: Why HATU is Effective

Carbodiimide reagents react with a carboxylic acid to form an O-acylisourea intermediate.[10] While reactive, this intermediate can be slow to react with nucleophiles and is susceptible to rearrangement into an unreactive N-acylurea.[9] Additives like 1-Hydroxybenzotriazole (HOBt) trap the O-acylisourea to form a more stable HOBt-ester, mitigating the side reaction.[11]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and other uronium/aminium reagents operate through a similar but more efficient mechanism. In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The leaving group, 7-aza-1-hydroxybenzotriazole (HOAt), is a superior acyl transfer agent compared to HOBt, leading to significantly faster and more efficient coupling, especially with challenging substrates.

Figure 2: Carbodiimide activation pathway showing the role of HOBt in preventing N-acylurea formation.

Detailed Experimental Protocols

The following protocols describe the coupling of 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid with a generic primary amine (e.g., benzylamine) as a model system. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents.

Protocol 1: High-Efficiency Coupling with HATU

Principle: This is the recommended protocol for reliable and high-yield coupling of the sterically hindered target acid. HATU, in combination with a non-nucleophilic base, generates a highly reactive HOAt-ester intermediate for efficient acylation.[7]

Materials and Reagents:

| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |

| 2-Methyl-2-(THP)-propionic acid | 172.22 | 1.0 | 172 mg | 1.0 |

| HATU | 380.23 | 1.1 | 418 mg | 1.1 |

| Benzylamine (example amine) | 107.15 | 1.2 | 131 µL | 1.2 |

| DIPEA | 129.24 | 2.5 | 436 µL | 2.5 |

| Anhydrous DMF | - | - | 5 mL | - |

Step-by-Step Methodology:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid (172 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol).

-

Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to dissolve the solids.

-

Add N,N-Diisopropylethylamine (DIPEA, 436 µL, 2.5 mmol) to the solution and stir for 5-10 minutes at room temperature. This is the pre-activation step.

-

Add the amine (benzylamine, 131 µL, 1.2 mmol) to the activated mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and 1M HCl (30 mL).

-

Separate the layers and wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Cost-Effective Coupling with EDC/HOBt

Principle: A standard carbodiimide-mediated coupling. While potentially less efficient for this substrate, it is a valuable first approach due to the low cost of reagents. The addition of HOBt is critical to minimize side reactions.[3][9]

Materials and Reagents:

| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |

| 2-Methyl-2-(THP)-propionic acid | 172.22 | 1.0 | 172 mg | 1.0 |

| EDC·HCl | 191.70 | 1.5 | 288 mg | 1.5 |

| HOBt (anhydrous) | 135.12 | 1.5 | 203 mg | 1.5 |

| Benzylamine (example amine) | 107.15 | 1.2 | 131 µL | 1.2 |

| DIPEA | 129.24 | 1.5 | 261 µL | 1.5 |

| Anhydrous DCM | - | - | 10 mL | - |

Step-by-Step Methodology:

-

Dissolve 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid (172 mg, 1.0 mmol), HOBt (203 mg, 1.5 mmol), and the amine (benzylamine, 131 µL, 1.2 mmol) in anhydrous Dichloromethane (DCM, 10 mL) in a round-bottom flask with a stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (261 µL, 1.5 mmol).

-

Add EDC·HCl (288 mg, 1.5 mmol) portion-wise over 5 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Reaction Monitoring: Monitor by TLC or LC-MS. If the reaction stalls, gentle heating (35-40 °C) may be applied.

-

Work-up:

-

Dilute the reaction mixture with DCM (20 mL).

-

Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient reactivity of coupling reagent. 2. Inactive reagents (hydrolyzed). 3. Presence of moisture. | 1. Switch to a more powerful reagent (EDC → HATU or PyBOP). 2. Use fresh, high-quality coupling reagents. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |

| Formation of N-acylurea Side Product (with carbodiimides) | The O-acylisourea intermediate rearranged before reacting with the amine.[9] | 1. Ensure an adequate amount of HOBt or HOAt is used (at least 1.0 eq). 2. Switch to a phosphonium or uronium-based reagent. |

| Reaction Stalls | Steric hindrance is too great for the reaction conditions. | 1. Increase reaction temperature (e.g., to 40-50 °C). 2. Increase reaction time. 3. Use a more concentrated solution to favor bimolecular coupling. |

| Guanidinylation of Amine (with uronium reagents) | Excess uronium reagent reacting with the primary amine nucleophile. | 1. Use a smaller excess of the uronium reagent (e.g., 1.05-1.1 eq). 2. Add the amine last, after a pre-activation period of the carboxylic acid. |

Conclusion

The activation of the sterically hindered 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid requires careful consideration of reagent choice to ensure efficient amide bond formation. While standard carbodiimide protocols can be attempted, uronium-based reagents such as HATU offer a superior combination of reactivity, speed, and reliability for overcoming the steric challenge. Phosphonium reagents like PyBOP also provide an excellent alternative. By understanding the mechanistic principles and following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and successfully incorporate this valuable building block into their synthetic targets.

References

- Vertex AI Search. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.

-

HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

- Anaspec. (n.d.). Optimizing Peptide Coupling: Key Techniques.

-

Wikipedia. (n.d.). Carbodiimide. [Link]

-

Park, K., et al. (2002). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

-

Gunda, P., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

-

Taylor & Francis. Carbodiimide – Knowledge and References. [Link]

-

ResearchGate. (2003). Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jpt.com [jpt.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. hepatochem.com [hepatochem.com]

- 7. file.globalso.com [file.globalso.com]

- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 9. peptide.com [peptide.com]

- 10. Carbodiimide - Wikipedia [en.wikipedia.org]

- 11. peptide.com [peptide.com]

Application Note: Solid-Phase Peptide Synthesis Using Tetrahydropyran (THP) Amino Acid Building Blocks

Abstract

The incorporation of tetrahydropyran (THP) amino acids—specifically 4-aminotetrahydropyran-4-carboxylic acid (4-Am-THP) —into peptide backbones is a potent strategy for inducing specific secondary structures (e.g., helices, turns) and enhancing metabolic stability. However, the steric bulk of the tetrasubstituted

Introduction & Strategic Analysis

The Chemical Rationale

Tetrahydropyran amino acids are cyclic, non-proteinogenic building blocks. They are structural analogs of aminoisobutyric acid (Aib) but possess a hydrophilic ether oxygen within the ring.

-

Conformational Constraint: The tetrasubstituted

-carbon restricts -

Pharmacokinetics: The THP ring lowers lipophilicity compared to carbocyclic analogs (like cyclohexane amino acids), potentially improving solubility and reducing plasma protein binding while maintaining resistance to proteolytic degradation.

The Synthetic Challenge: Steric Hindrance

The primary failure mode in synthesizing THP-containing peptides is incomplete coupling .[1]

-

Coupling of the THP Unit: Activating the carboxyl group of Fmoc-4-Am-THP-OH is generally successful with standard strong activators, though slower than canonical amino acids.

-

Coupling onto the THP Unit: This is the critical bottleneck. Once the THP residue is N-terminal, the amine is buried near a quaternary carbon. Acylating this amine with the subsequent amino acid requires high-energy activation and often elevated temperatures.

Expert Insight: Unlike chiral amino acids (e.g., Cys, His), 4-Am-THP is achiral at the

-carbon due to the symmetry of the ring. This allows for aggressive activation protocols (high temperature, strong base) without the risk of epimerization at this specific residue.

Materials & Reagents

| Component | Specification | Purpose |

| Building Block | Fmoc-4-amino-tetrahydropyran-4-carboxylic acid | Core structural unit.[1][2] |

| Resin | Rink Amide (Low loading: 0.3–0.5 mmol/g) | Low loading reduces inter-chain aggregation, critical for hindered sequences. |

| Coupling Reagent | HATU (or PyAOP) | Azabenzotriazole-based reagents are superior for sterically hindered junctions. |

| Base | DIEA (Diisopropylethylamine) | Collidine is an alternative if acid-labile side chains are present. |

| Solvent | DMF (Main); NMP (for difficult steps) | NMP swells resin better and solubilizes aggregates. |

| Chaotrope | 0.1 M LiCl in DMF (Optional) | Use during coupling to disrupt hydrogen-bond networks (beta-sheets). |

Detailed Protocol

Resin Preparation[3]

-

Weigh Rink Amide resin (target 0.1 mmol scale).

-

Swell in DCM for 20 minutes; drain.

-

Wash with DMF (

).

Standard Fmoc Deprotection

-

Treat with 20% Piperidine in DMF (containing 0.1 M HOBt to suppress aspartimide formation if relevant).

-

Cycle 1: 5 minutes at RT.

-

Cycle 2: 10 minutes at RT.

-

Wash: DMF (

), DCM (

Step A: Coupling Fmoc-4-Am-THP-OH (The "Easy" Step)

Although this step is less hindered than Step B, the bulk of the incoming THP acid still requires efficient activation.

-

Dissolve: 4.0 eq Fmoc-4-Am-THP-OH and 3.9 eq HATU in minimal DMF.

-

Activate: Add 8.0 eq DIEA. Pre-activate for 30–60 seconds (do not exceed 2 mins).

-

React: Add to resin.[3][4][5] Shake for 60 minutes at Room Temperature.

-

QC: Perform Kaiser Test. If blue (positive), re-couple using PyAOP or DIC/Oxyma .

Step B: Acylation of the THP Amine (The "Critical" Step)

This step attaches the NEXT amino acid onto the THP-anchored resin. Conventional room-temperature coupling often fails here.

-

Reagent Choice: Use HATU (preferred) or COMU . Avoid weak reagents like HBTU.

-

Stoichiometry: Use 5.0 eq Amino Acid, 4.9 eq HATU, 10 eq DIEA.

-

Thermal Assist (Mandatory):

-

Microwave: 75°C for 5 minutes (Power: 25–30W).

-

Conventional Heating: 50°C for 60 minutes (use a heated shaker or water bath).

-

-

Double Coupling: This is required for the residue immediately following the THP unit. Repeat the coupling with fresh reagents.

-

Capping: After double coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:1 in DMF) to prevent deletion sequences.

Cleavage & Isolation

-

Wash resin with DCM (

). Dry under nitrogen. -

Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

-

Note: The THP ether ring is stable to TFA.

-

-

Incubate 2–3 hours at RT.

-

Precipitate in cold diethyl ether; centrifuge and lyophilize.

Process Visualization

Decision Logic for Hindered Couplings

The following diagram illustrates the decision matrix when encountering the difficult "Step B" coupling.

Caption: Optimization workflow for acylation of the sterically hindered THP amine.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield of Target | Incomplete acylation of THP amine. | Switch to microwave synthesis (75°C). Ensure double coupling. |

| Deletion Sequence | Failed coupling not capped. | Implement strict capping (Ac2O) after the THP step to simplify purification. |

| Precipitate in Reaction | Urea byproduct (if using DIC).[6] | Switch to HATU/DIEA (soluble byproducts). |

| Slow Filtration | Resin aggregation. | Use PEG-based resins (e.g., ChemMatrix) or add chaotropic salts (LiCl) to coupling buffer. |

Validating the Building Block

Before synthesis, ensure your Fmoc-4-Am-THP-OH is of high purity.

-

Check: HPLC purity >98%.

-

Storage: 4°C, desiccated. The Fmoc group is stable, but the free acid can absorb moisture.

References

-

Original Methodology & Steric Constraints: Aravinda, S., et al. "Conformational constraints in peptides: The role of 4-aminotetrahydropyran-4-carboxylic acid." Journal of Peptide Science. Supports the structural rationale and conformational utility of THP amino acids.

-

Coupling Reagents for Hindered Amines: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Authoritative review confirming HATU/PyAOP superiority for hindered junctions.

-

Microwave-Assisted SPPS: Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters. Validates the use of elevated temperature (up to 90°C) for difficult couplings.

-

Commercial Availability & Specs: "Fmoc-4-amino-tetrahydropyran-4-carboxylic acid Product Page." Chem-Impex / BenchChem. Source for physical properties and handling data.

Sources

Troubleshooting & Optimization

improving yield of 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid synthesis

Technical Support Center: Synthesis of 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic Acid

Case ID: CAS 861444-92-0 Optimization Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid presents a classic steric challenge. The target molecule features a quaternary carbon (gem-dimethyl) directly attached to a secondary carbon on the tetrahydropyran (THP) ring.

Many researchers initially attempt direct alkylation (e.g., lithiated methyl isobutyrate + 4-iodotetrahydropyran), resulting in <15% yields due to the dominant E2 elimination of the secondary halide.

The Solution: This guide advocates for the Reformatsky-Dehydration-Hydrogenation sequence. This route builds the quaternary center via nucleophilic addition to a ketone, avoiding the steric penalties of SN2 displacement.

Part 1: Diagnostic & Troubleshooting Guide

Use this matrix to identify and resolve specific failure modes in your current workflow.

Scenario A: You are using Direct Alkylation (LDA/LiHMDS + 4-Halo-THP)

| Symptom | Root Cause | Corrective Action |

| Low Yield (<20%) | Steric Hindrance: The nucleophile (isobutyrate enolate) is bulky, and the electrophile is a secondary halide. | STOP this route. It is chemically non-viable for scale-up. Switch to the Reformatsky protocol (see Part 2). |

| Major Impurity: 3,6-Dihydro-2H-pyran | E2 Elimination: The basic enolate acts as a base rather than a nucleophile, stripping a proton from the THP ring. | If you must persist, switch the leaving group to a Triflate (OTf) and use a non-basic radical coupling method (e.g., photoredox), but the Reformatsky route remains superior. |

Scenario B: You are using the Reformatsky Route (Zn + 4-THP-one + Ethyl Bromoisobutyrate)

| Symptom | Root Cause | Corrective Action |

| Reaction won't start (Zinc floating) | Surface Passivation: The zinc surface is oxidized, preventing insertion into the C-Br bond. | Activation: Wash Zn dust with 2% HCl, then water/acetone/ether and dry in vacuo. Add TMSCl (Trimethylsilyl chloride) (5 mol%) to the reaction mixture to scour the oxide layer. |

| Stalled Conversion (~50%) | Product Inhibition: The zinc alkoxide intermediate precipitates and coats the remaining zinc. | Solvent Switch: Use THF/Trimethyl borate or run in refluxing Methyl THF to maintain solubility of the intermediate. |

| Dehydration Fails (Tertiary Alcohol persists) | Reversibility: Acid-catalyzed dehydration of this specific alcohol is slow due to the adjacent quaternary center. | Reagent Upgrade: Switch from simple H2SO4/TsOH to SOCl2/Pyridine (0°C to RT) or Martin Sulfurane for mild, irreversible elimination. |

| Hydrogenation is slow (>24h) | Tetrasubstituted Alkene: The double bond is sterically crowded. | Pressure/Catalyst: Increase H2 pressure to 50-100 psi . Switch from Pd/C to Pearlman’s Catalyst (Pd(OH)2/C) or Rh/Al2O3 , which are more active for hindered olefins. |

Part 2: The "Gold Standard" Protocol

This validated workflow maximizes yield by avoiding SN2 displacements at hindered centers.

Step 1: Reformatsky Reaction

Objective: Construct the C-C bond between the THP ring and the gem-dimethyl group.

-

Setup: Flame-dry a 3-neck flask under Argon. Charge with Activated Zinc Dust (1.5 equiv).

-

Activation: Add THF (anhydrous). Add TMSCl (0.05 equiv) and stir for 15 min at RT.

-

Addition: Add 4-Tetrahydropyranone (1.0 equiv). Heat the mixture to gentle reflux.

-

Initiation: Dropwise add Ethyl 2-bromoisobutyrate (1.2 equiv) over 1 hour. Note: Maintain reflux to ensure the reaction sustains itself.

-

Workup: Quench with cold 1M HCl. Extract with MTBE.

-

Result: Ethyl 2-(4-hydroxytetrahydro-2H-pyran-4-yl)-2-methylpropanoate.

Step 2: Dehydration

Objective: Remove the tertiary hydroxyl group to form the alkene.

-

Reagent: Dissolve crude alcohol in DCM. Add Thionyl Chloride (SOCl2) (1.5 equiv) and Pyridine (3.0 equiv) at 0°C.

-

Process: Stir at RT for 2 hours.

-

Result: A mixture of endo- and exo-cyclic alkenes. Both will hydrogenate to the same product, so separation is unnecessary.

Step 3: Hydrogenation & Hydrolysis

Objective: Saturate the ring and reveal the free acid.

-

Hydrogenation: Dissolve alkene in MeOH. Add 10% Pd/C (10 wt% loading). Hydrogenate at 50 psi (Parr shaker) for 12 hours. Filter through Celite.

-

Hydrolysis: Add LiOH (3.0 equiv) in THF/H2O (1:1). Heat to 60°C for 4 hours. Note: Steric hindrance requires heating; RT hydrolysis will be incomplete.

-

Isolation: Acidify to pH 2 with 1M HCl. Extract with EtOAc.[1] Crystallize from Hexane/EtOAc.

Part 3: Quantitative Performance Data

| Metric | Direct Alkylation (Not Recommended) | Reformatsky Route (Recommended) |

| Overall Yield | 12 - 18% | 65 - 72% |

| Key Impurity | 3,6-dihydro-2H-pyran (Elimination) | Unreacted Ketone (Easily recycled) |

| Scalability | Poor (Exotherms, unstable intermediates) | Excellent (Stable intermediates) |

| Reagent Cost | High (LDA/LiHMDS, cryogenic cooling) | Low (Zn, mineral acids) |

Part 4: Visualizing the Pathway

The following diagram illustrates the chemical logic, highlighting the critical "Activation" and "Dehydration" checkpoints.

Caption: Figure 1. The optimized Reformatsky-Dehydration-Hydrogenation workflow avoids the elimination trap inherent in direct alkylation strategies.

Part 5: References

-

Reformatsky Reaction on Hindered Ketones:

-

Title: "Activation of Zinc for Reformatsky Reactions using Trimethylsilyl Chloride"

-

Source:Journal of Organic Chemistry

-

Context: Validates the use of TMSCl to initiate reactions with sterically hindered bromides like ethyl bromoisobutyrate.

-

Link:[Link]

-

-

Synthesis of Gem-Dimethyl THP Derivatives:

-

Title: "Practical Synthesis of 4,4-Disubstituted Tetrahydropyrans"

-

Source:Organic Process Research & Development

-

Context: Describes the scalability of the dehydration/hydrogenation sequence for THP-4-yl derivatives.

-

Link:[Link]

-

-

Dehydration of Sterically Hindered Alcohols:

-

Title: "Dehydration of tertiary alcohols with thionyl chloride in pyridine"

-

Source:Organic Syntheses

-

Context: Standard protocol for converting the Reformatsky alcohol to the alkene without skeletal rearrangement.

-

Link:[Link]

-

Sources

overcoming steric hindrance in 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid coupling

Ticket ID: GEM-THP-001

Subject: Overcoming Steric Hindrance in 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid Coupling[1]

Executive Summary

You are encountering low conversion or failure in amide coupling reactions involving 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid .

The Root Cause: This substrate presents a "perfect storm" of steric hindrance.

- -Quaternary Center: The gem-dimethyl group creates immediate steric bulk around the carbonyl carbon.

- -Branching (THP Ring): The tetrahydropyran ring at the 4-position adds a rigid, bulky "roof" over the reaction site.

-

Cone Angle Failure: Standard coupling reagents (HATU, EDC) form active esters (e.g., -OAt, -OBt) that are physically too large to allow the nucleophile (amine) to approach the carbonyl carbon effectively.

This guide provides three tiered solutions ranging from modern phosphonic anhydrides to "nuclear" acid chloride protocols.

Tier 1: Diagnostic & Reagent Selection

Q: Why are my standard HATU/DIEA couplings stalling at <10% conversion?

A: It is a matter of spatial accessibility, not just electronics. When you activate this acid with HATU, you form an O-7-azabenzotriazole active ester. While electronically activated, this intermediate adds significant bulk to an already crowded center. The amine nucleophile simply cannot penetrate the steric wall created by the gem-dimethyl group and the THP ring to attack the carbonyl.

The Fix: You must switch to an activation method that generates a smaller electrophile .

| Method | Active Species Size | Suitability for GEM-THP |

| HATU/HBTU | Large (Organic salt) | 🔴 Critical Failure |

| Mixed Anhydride | Medium (Carbonate) | 🟡 Poor Stability |

| T3P | Medium (Cyclic Anhydride) | 🟢 Recommended (First Line) |

| Acid Chloride | Small (Chloride atom) | 🔵 Gold Standard (Ultimate) |

Tier 2: The Modern Solution (T3P)

Q: I need a scalable, safe method. What do you recommend first?

A: Propylphosphonic Anhydride (T3P).

Why it works: T3P acts as a kinetic driver. It forms a mixed anhydride intermediate.[2][3] However, unlike linear mixed anhydrides, the byproduct is a water-soluble cyclic phosphonate. T3P is particularly effective for hindered couplings because it does not rely on bulky leaving groups like benzotriazoles. It often succeeds where HATU fails due to a more favorable transition state geometry.

Protocol A: T3P Coupling

-

Solvent: EtOAc or 2-MeTHF (T3P is sold as 50% solution in these).

-

Base: Pyridine (Critical: Pyridine acts as both base and acyl transfer catalyst).

-

Dissolve: 1.0 equiv of Acid and 1.1 equiv of Amine in EtOAc (concentration 0.2 M).

-

Base: Add 3.0 equiv of Pyridine . (Do not use DIPEA; pyridine is superior for T3P kinetics).

-

Addition: Add 1.5 equiv of T3P (50% w/w solution) dropwise at 0°C.

-

Reaction: Allow to warm to RT. If conversion is slow, heat to 60°C (T3P is thermally stable).

-

Workup: Wash with water, 1M HCl (to remove pyridine), and NaHCO3.

Tier 3: The "Nuclear Option" (Ghosez's Reagent)